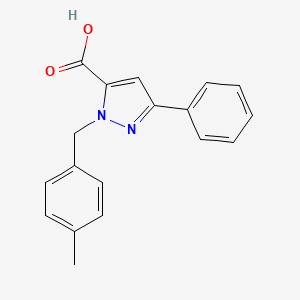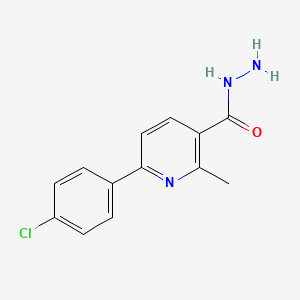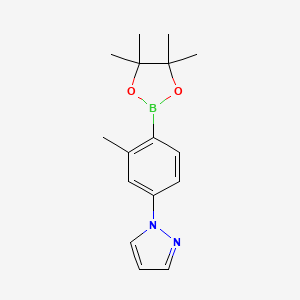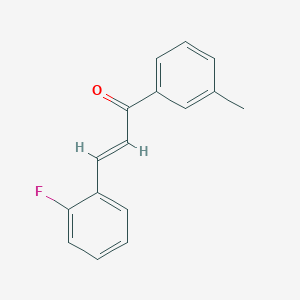
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 2E-3-chloro-1-dichlorophenylprop-2-en-1-one, is a compound that has been studied for its potential applications in various scientific fields. This compound has been used as an intermediate in the synthesis of a variety of compounds and has been studied for its potential use in drug development and medical research.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. For example, this compound has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied for its potential use in drug development and medical research. Specifically, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased cell proliferation and tumor growth. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been found to act as an inhibitor of certain other enzymes, such as lipoxygenase, which can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Specifically, this compound has been found to act as an inhibitor of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Additionally, this compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-tumor effects. Furthermore, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been found to act as an inhibitor of certain other enzymes, such as lipoxygenase, which can lead to decreased inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize in the laboratory, making it a useful tool for researchers. Additionally, this compound has been found to act as an inhibitor of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Furthermore, this compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-tumor effects. However, this compound can be toxic at high concentrations, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one. One potential future direction is to further investigate the compound’s potential anti-tumor effects, as well as its potential effects on other diseases and conditions. Additionally, further research could be conducted to identify the exact mechanism of action of this compound and to develop more efficient synthesis methods. Additionally, further research could be conducted to identify potential clinical applications of this compound. Finally, further research could be conducted to identify potential adverse effects of this compound, as well as ways to minimize or eliminate these effects.
Métodos De Síntesis
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one can be synthesized through a two-step synthetic process. The first step involves the reaction of 3-chloro-1-dichlorophenylprop-2-en-1-one with sodium hydroxide in ethanol. This reaction yields (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one and sodium chloride. The second step of the synthesis process involves the reaction of the (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one with acetic anhydride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-9H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZINPYYQFUCKS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














